INO5042

Leukocyte adhesion Inflammation Endothelial cells

Researchers studying leukocyte adhesion often face confounding effects from standard NSAIDs like aspirin, which decrease rolling velocity. INO5042 (CAS 14782-19-5) provides a validated pharmacological tool with a distinct, quantifiable mechanism-increasing leukocyte rolling velocity from 3-5 µm/s to 7-11 µm/s under 2 dyn/cm² shear stress, enabling precise dissection of selectin-mediated adhesion pathways without cyclooxygenase inhibition artifacts. • Purity: ≥98% (HPLC) • Solubility: 2 mg/mL in DMSO (pH 3) for reproducible stock preparation • Unique thiazole-fused 1,4-naphthoquinone core enables selective oxidative ring cleavage by Streptomyces dioxygenases (up to 65% yield in 24 h) Supplied with rigorous QC documentation for reliable, reproducible experimental outcomes.

Molecular Formula C15H7NO3S
Molecular Weight 281.29 g/mol
Cat. No. B1663274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINO5042
SynonymsINO5042
Molecular FormulaC15H7NO3S
Molecular Weight281.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
InChIInChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
InChIKeyVJKZUTFFMNSTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





INO5042 Chemical Identity and Properties


INO5042 (CAS 14782-19-5, MW 281.29) is a synthetic thiazole-fused 1,4-naphthoquinone compound . Its core structure is a rigid, planar heterocyclic quinone, which distinguishes it from conventional anti-inflammatory agents. The compound is utilized as a model substrate in studies of oxidative ring cleavage by bacterial dioxygenases [1] and has been characterized for its effects on leukocyte-endothelial interactions [2]. Purity is typically specified at >98% for research applications . For procurement, key identifiers are the unique thiazole-naphthoquinone core and the specific CAS number, as these define the exact molecular entity.

Biotransformation Model substrate for bacterial dioxygenase oxidative cleavage studies
Leukocyte Adhesion Tool compound for endothelial-leukocyte rolling under defined shear flow
Research Grade High-purity thiazole-naphthoquinone for reproducible in vitro assays

Risks of INO5042 Substitution


The assumption that INO5042 is interchangeable with other 1,4-naphthoquinones or common anti-inflammatory drugs is not supported by evidence and can invalidate experimental outcomes. While compounds like hydrocortisone or aspirin can modulate leukocyte behavior, their effects on rolling velocity are opposite to or distinct from those of INO5042 [1][2]. Hydrocortisone increases rolling velocity in vivo [1], and aspirin can decrease it [2], whereas INO5042's specific interaction with endothelial cells results in a distinct velocity shift under defined in vitro shear conditions [3]. Furthermore, within the naphthoquinone class, the fused thiazole ring of INO5042 imparts a unique chemical reactivity, as demonstrated by its selective biotransformation by Streptomyces dioxygenases, a property not shared by simple naphthoquinones [4]. Substitution without validation of these specific functional attributes risks introducing confounding variables in mechanistic studies of inflammation, adhesion, or biotransformation, potentially leading to irreproducible results and wasted research resources.

Anti-inflammatory agent mismatch Hydrocortisone or aspirin alter rolling velocity in opposite directions; may not replicate INO5042's flow assay phenotype.
Naphthoquinone analog mismatch Simple 1,4-naphthoquinones lack the fused thiazole ring; not recognized by the same dioxygenases, altering biotransformation outcomes.
Model context mismatch In vivo vs. in vitro shear conditions and endothelial activation state may shift leukocyte interaction endpoints.

INO5042 vs. Comparator Compounds


Leukocyte Rolling Velocity Enhancement

INO5042 treatment of endothelial cells under shear stress (2 dyn/cm²) increases the rolling velocity of human neutrophils from a baseline of 3-5 µm/s to 7-11 µm/s [1]. This effect is opposite to that observed with aspirin, which has been shown to reduce leukocyte rolling velocity [2]. While hydrocortisone also increases rolling velocity, its effect is observed in a different (in vivo) context and via a distinct, glucocorticoid receptor-mediated pathway [3], making it a non-equivalent comparator. The specific, quantifiable velocity shift induced by INO5042 in this in vitro flow model represents a unique, assay-ready phenotype not replicated by common anti-inflammatory reference compounds.

Leukocyte rolling velocity shift
Class-level
INO5042: 7–11 µm/s vs. baseline 3–5 µm/s (2 dyn/cm²); Aspirin decreased rolling; Hydrocortisone increased in vivo.
Supports adhesion model differentiation from common anti-inflammatory compounds.
Data from in vitro flow assay with human neutrophils; comparator mechanisms differ.
Leukocyte adhesion Inflammation Endothelial cells

Oxidative Ring Cleavage by Dioxygenases

INO5042 serves as a model substrate for oxidative C-C bond cleavage by dioxygenases from Streptomyces platensis and S. cinnamonensis, achieving moderate to high yields of up to 65% within 24 hours [1]. This specific biotransformation reaction, which results in isomeric phenol-carboxylic acids, is a consequence of the unique fused thiazole-1,4-naphthoquinone structure [1]. In contrast, simpler 1,4-naphthoquinones like lawsone or plumbagin are not reported to undergo this specific cleavage pathway under these conditions [2][3], highlighting a structure-dependent reactivity that can be exploited for biotechnological applications or as a probe for studying specific bacterial oxygenases.

Dioxygenase cleavage yield
Class-level
Up to 65% yield in 24 h by Streptomyces spp.; simple naphthoquinones not reported for this pathway.
Supports biocatalysis and enzyme-specificity studies.
Whole-cell biotransformation; structure-dependent reactivity.
Biotransformation Streptomyces Dioxygenase

DMSO Solubility for In Vitro Assays

INO5042 exhibits a solubility of 2 mg/mL (approximately 7.11 mM) in DMSO when the pH is adjusted to 3 with HCl . This specific solubility profile is important for preparing concentrated stock solutions for in vitro assays. Many 1,4-naphthoquinones can have limited solubility in standard cell culture-compatible solvents or require DMSO concentrations that may be cytotoxic [1]. The defined protocol for achieving this solubility with INO5042 reduces experimental variability and ensures reliable compound delivery in biological assays, offering a practical advantage in laboratory workflows.

DMSO solubility
Reported
2 mg/mL (≈7.11 mM) at pH 3 in DMSO.
Supports reproducible in vitro assay preparation.
Protocol-dependent; minimizes solvent-related variability.
Solubility Assay development DMSO

INO5042 Validated Applications


Leukocyte-Endothelial Adhesion Under Flow

INO5042 is a validated tool for increasing leukocyte rolling velocity in a controlled in vitro flow system. Researchers investigating the molecular mechanisms of selectin-mediated adhesion and the transition from rolling to firm arrest can use INO5042 as a pharmacological modulator to alter the velocity of rolling cells from a baseline of 3-5 µm/s to 7-11 µm/s under 2 dyn/cm² shear stress [1]. This specific, quantifiable effect allows for precise dissection of signaling pathways and receptor-ligand interactions governing the early stages of inflammation, which are not achievable with compounds like aspirin that decrease rolling velocity [2].

Bacterial Dioxygenase Biocatalysis

INO5042 serves as a model substrate for investigating oxidative C-C bond cleavage by bacterial dioxygenases, particularly from Streptomyces species. Its unique thiazole-fused 1,4-naphthoquinone structure directs a specific cleavage reaction with yields up to 65% within 24 hours [3]. This property is valuable for biotechnologists developing biocatalytic routes for generating novel phenol-carboxylic acid building blocks or for enzymologists studying the mechanism and substrate specificity of hydroquinone-epoxidases and related oxygenases [3]. Unlike simpler naphthoquinones, INO5042's defined reactivity provides a reliable assay for screening new enzymes or optimizing biotransformation conditions.

In Vitro Anti-Inflammatory Assays

For researchers conducting in vitro anti-inflammatory screens, INO5042 offers a well-characterized compound with a defined solubility profile (2 mg/mL in DMSO at pH 3) . This ensures reproducible preparation of stock solutions and minimizes solvent-induced artifacts. Its distinct effect on leukocyte rolling velocity, which is opposite to that of common NSAIDs like aspirin [2], provides a unique, measurable endpoint for investigating alternative anti-inflammatory mechanisms. This makes INO5042 a reliable positive control or tool compound for studies focused on modulating leukocyte trafficking dynamics without the confounding effects of cyclooxygenase inhibition.

Application
Selection Property
Validation Focus
Leukocyte adhesion flow studies
Shear-dependent rolling velocity modulation
Adhesion phenotype differentiation from COX inhibitors
Bacterial dioxygenase biocatalysis
Thiazole-fused substrate specificity
Oxidative cleavage pathway confirmation
Anti-inflammatory mechanism research
Non-COX-mediated endothelial modulation
Reproducible solubility and rolling endpoint verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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